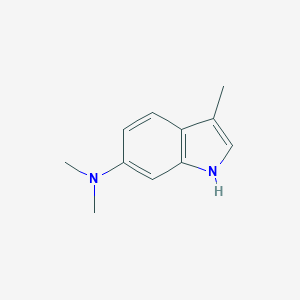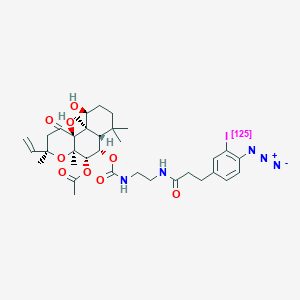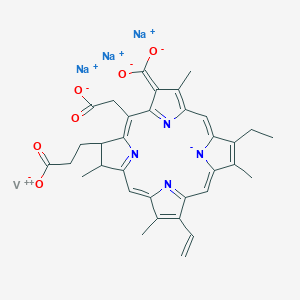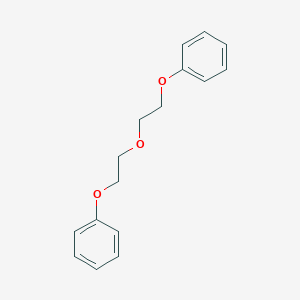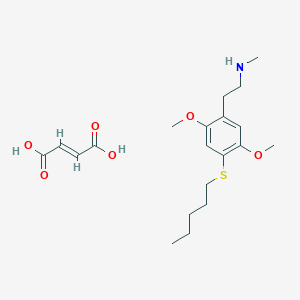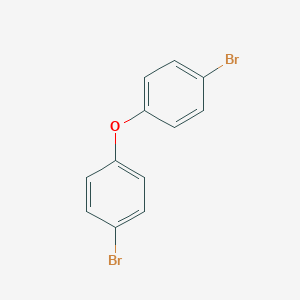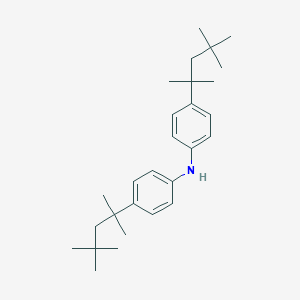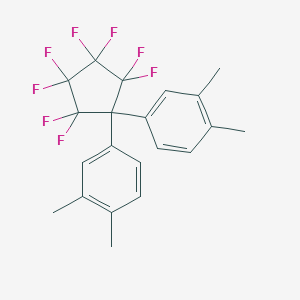
1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with eight fluorine atoms and two benzene rings each substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,5,5-Octafluorocyclopentane, which can be derived from hexachlorocyclopentadiene through a series of fluorination reactions.
Coupling Reaction: The octafluorocyclopentane is then coupled with 3,4-dimethylbenzene using a suitable catalyst under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzene rings can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can produce quinones or cyclohexane derivatives, respectively.
科学的研究の応用
1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) has several scientific research applications:
Materials Science: Due to its fluorinated structure, it can be used in the development of high-performance polymers and coatings that exhibit excellent chemical resistance and thermal stability.
Pharmaceuticals: The compound’s unique structure may be explored for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Chemistry: It serves as a building block for synthesizing other complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.
作用機序
The mechanism by which 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) exerts its effects depends on its application. In materials science, its fluorinated structure provides chemical resistance and thermal stability. In pharmaceuticals, the compound’s interaction with biological targets would involve binding to specific enzymes or receptors, potentially altering their activity or stability.
類似化合物との比較
1,1,2,2,3,3,4,4-Octafluorocyclopentane: Similar in structure but lacks the benzene rings.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Contains a similar fluorinated cyclopentane ring but with different functional groups.
Uniqueness: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the combination of its highly fluorinated cyclopentane core and the presence of two dimethylbenzene groups. This structure imparts distinct chemical properties, such as high stability and resistance to degradation, making it valuable for specialized applications.
特性
IUPAC Name |
4-[1-(3,4-dimethylphenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentyl]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F8/c1-11-5-7-15(9-13(11)3)17(16-8-6-12(2)14(4)10-16)18(22,23)20(26,27)21(28,29)19(17,24)25/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJQGPHTTGPOAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC(=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577063 |
Source


|
| Record name | 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136525-94-5 |
Source


|
| Record name | 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
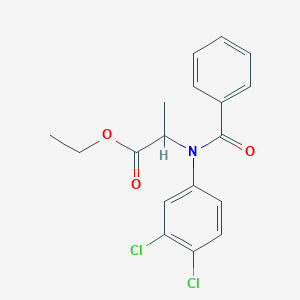
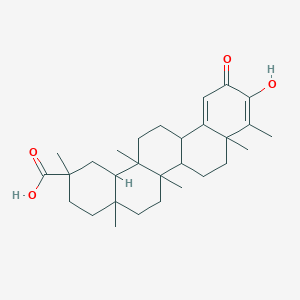
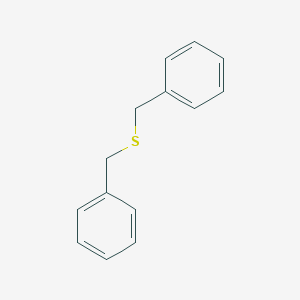
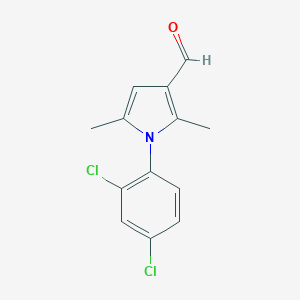
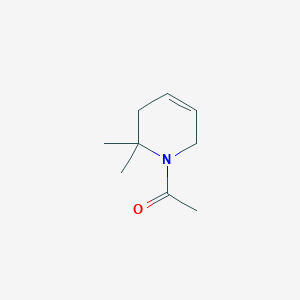
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
